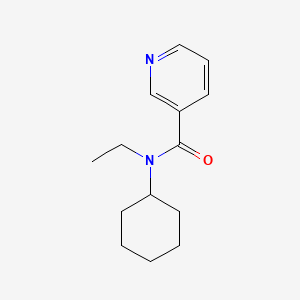
N-cyclohexyl-N-ethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-ethylpyridine-3-carboxamide (CEPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CEPCA is a derivative of pyridine and belongs to the family of N-alkylpyridine-3-carboxamides. Its unique chemical structure and properties make it a promising candidate for scientific research.
作用機序
N-cyclohexyl-N-ethylpyridine-3-carboxamide exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells and the central nervous system. Activation of the CB2 receptor by N-cyclohexyl-N-ethylpyridine-3-carboxamide leads to the inhibition of inflammatory responses, the reduction of pain sensation, and the protection of neurons from damage.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-cyclohexyl-N-ethylpyridine-3-carboxamide has also been shown to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, N-cyclohexyl-N-ethylpyridine-3-carboxamide has been found to reduce pain sensation in animal models of inflammatory pain and neuropathic pain.
実験室実験の利点と制限
N-cyclohexyl-N-ethylpyridine-3-carboxamide has several advantages for use in laboratory experiments. It has high selectivity for the CB2 receptor, which allows for the specific targeting of this receptor. N-cyclohexyl-N-ethylpyridine-3-carboxamide is also relatively stable and has a long half-life, which makes it suitable for use in in vitro and in vivo experiments. However, N-cyclohexyl-N-ethylpyridine-3-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for the study of N-cyclohexyl-N-ethylpyridine-3-carboxamide. One area of interest is the development of novel therapeutic agents based on N-cyclohexyl-N-ethylpyridine-3-carboxamide for the treatment of neurodegenerative disorders. Another area of interest is the study of the effects of N-cyclohexyl-N-ethylpyridine-3-carboxamide on the immune system and its potential use as an immunomodulatory agent. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclohexyl-N-ethylpyridine-3-carboxamide for therapeutic use.
合成法
N-cyclohexyl-N-ethylpyridine-3-carboxamide can be synthesized using various methods, including the Schotten-Baumann reaction and the Friedel-Crafts acylation. The Schotten-Baumann reaction involves the reaction of pyridine with cyclohexylamine and ethyl chloroformate in the presence of a base. The Friedel-Crafts acylation method involves the reaction of pyridine with cyclohexanecarbonyl chloride and aluminum chloride in the presence of a solvent.
科学的研究の応用
N-cyclohexyl-N-ethylpyridine-3-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. N-cyclohexyl-N-ethylpyridine-3-carboxamide has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-cyclohexyl-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12/h6-7,10-11,13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJMEDJKIHICBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)
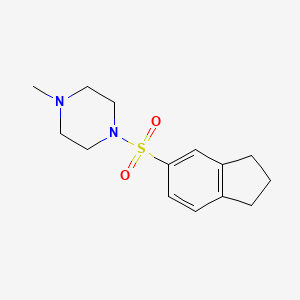
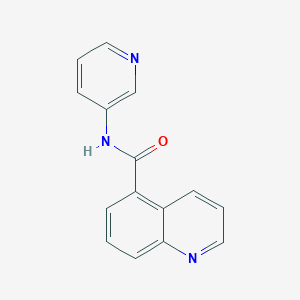
![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)


![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)
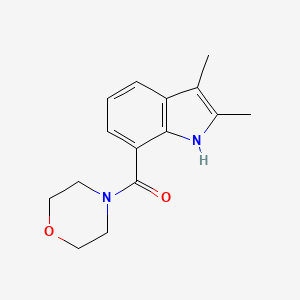
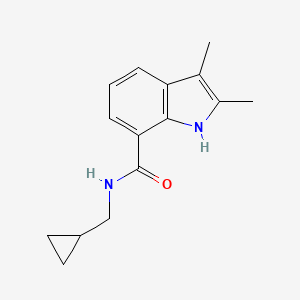
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)
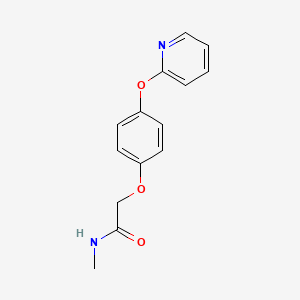
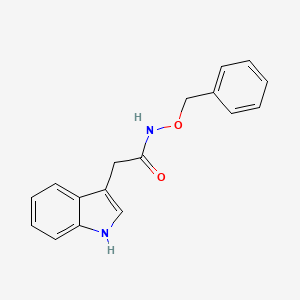
![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)